molecular formula C7H8N2O3 B2802718 2-Ethoxypyrimidine-5-carboxylic acid CAS No. 1242458-51-0

2-Ethoxypyrimidine-5-carboxylic acid

Cat. No.: B2802718
CAS No.: 1242458-51-0
M. Wt: 168.152
InChI Key: FQASPYCVGVQZSQ-UHFFFAOYSA-N
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Description

2-Ethoxypyrimidine-5-carboxylic acid is an organic compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

The synthesis of 2-ethoxypyrimidine-5-carboxylic acid typically involves the reaction of ethyl 2-chloro-5-formylpyrimidine-4-carboxylate with ethanol in the presence of a base . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Ethoxypyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-Ethoxypyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to interact with nucleic acids and proteins, affecting their function and activity .

Comparison with Similar Compounds

2-Ethoxypyrimidine-5-carboxylic acid can be compared with other pyrimidine derivatives such as:

Properties

IUPAC Name

2-ethoxypyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7-8-3-5(4-9-7)6(10)11/h3-4H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQASPYCVGVQZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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